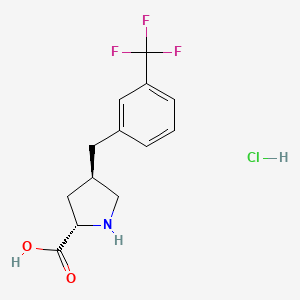

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Vue d'ensemble

Description

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine-2-carboxylic acid and 3-(trifluoromethyl)benzyl bromide.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where (S)-pyrrolidine-2-carboxylic acid reacts with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for efficient purification.

Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the trifluoromethyl group or other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

Reduction Reagents: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced forms of the trifluoromethyl group.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and materials science for the creation of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves:

Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific application.

Binding Interactions: The trifluoromethyl group and pyrrolidine ring play crucial roles in the binding interactions with target molecules, enhancing the compound’s efficacy and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-2-carboxylic acid

- (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxamide

- (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylate

Uniqueness

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to:

- Chirality : The specific (2S,4R) configuration imparts distinct stereochemical properties, influencing its reactivity and interactions.

- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.

- Hydrochloride Salt Form : The hydrochloride salt form improves its solubility and stability, facilitating its use in various applications.

Activité Biologique

(2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as TFBPCA-HCl, is a synthetic compound with notable structural features that suggest potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H15ClF3NO2

- Molecular Weight : 309.71 g/mol

- CAS Number : 1049743-55-6

- IUPAC Name : this compound

- Structure : The compound contains a pyrrolidine core with a trifluoromethylbenzyl substituent, which may influence its interaction with biological targets.

The biological activity of TFBPCA-HCl is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS).

Pharmacological Effects

- Neuroprotective Activity : Studies have shown that TFBPCA-HCl may exhibit neuroprotective effects by modulating glutamate receptors, which are implicated in neurodegenerative diseases.

- Antidepressant Potential : The compound has been evaluated for its antidepressant-like effects in animal models. It appears to enhance synaptic plasticity and improve mood-related behaviors.

- Anti-inflammatory Properties : Preliminary data suggest that TFBPCA-HCl may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that TFBPCA-HCl can inhibit the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in these cells was linked to its structural characteristics, particularly the trifluoromethyl group.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of TFBPCA-HCl. Notably, it was administered in models of depression and neurodegeneration.

- Depression Model : Mice treated with TFBPCA-HCl showed significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.

- Neurodegeneration Model : In models of Alzheimer's disease, TFBPCA-HCl reduced amyloid-beta levels and improved cognitive function as assessed by maze tests.

Propriétés

IUPAC Name |

(2S,4R)-4-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-3-1-2-8(5-10)4-9-6-11(12(18)19)17-7-9;/h1-3,5,9,11,17H,4,6-7H2,(H,18,19);1H/t9-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POALZTWRXIMVHI-XQKZEKTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376041 | |

| Record name | (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049743-55-6 | |

| Record name | (2S,4R)-4-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.